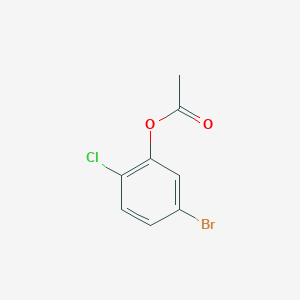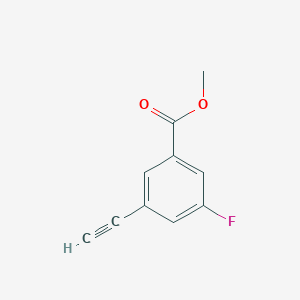
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide typically involves the following steps:
Nitration: The starting material, 5-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.
Sulfonamide Formation: The nitrated product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
The overall reaction can be summarized as:
5-bromoanilineHNO3/H2SO45-bromo-2-nitroanilineCH3SO2Cl/Et3Nthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: N-(5-amino-2-nitrophenyl)-N-methylmethanesulfonamide.
Substitution: N-(5-substituted-2-nitrophenyl)-N-methylmethanesulfonamide, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonamide group is particularly relevant, as it is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonamide group can mimic natural substrates or inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-bromo-2-nitrophenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(5-bromo-2-nitrophenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The methanesulfonamide group offers different chemical properties compared to acetamide or benzenesulfonamide derivatives, influencing its behavior in various reactions and applications.
Eigenschaften
Molekularformel |
C8H9BrN2O4S |
|---|---|
Molekulargewicht |
309.14 g/mol |
IUPAC-Name |
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
POCWYSDBVOTPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)




